Structural Differentiation: 5‑Chloro‑2‑furyl vs. 2‑Furyl and 2‑Thienyl Ketone Substituents
CAS 64046‑44‑2 is distinguished from the two primary exemplars of the foundational diuretic patent—4-(2-furyl keto) 2,3-dichloro phenoxyacetic acid (CE 3598, CAS not assigned in patent) and 4-(2-thienyl keto) 2,3-dichloro phenoxyacetic acid (tienilic acid / CE 3624, CAS 40180‑04‑9)—by the presence of a chlorine substituent at the 5‑position of the furan ring [1]. The chlorine atom introduces an electron‑withdrawing effect (σₘ ≈ 0.37 for Cl on furan) that is absent in CE 3598 and differs electronically from the sulfur‑containing thiophene of tienilic acid. While no direct pharmacological head‑to‑head comparison has been published, the patent establishes that the identity of the heteroaryl ketone determines diuretic potency rank order, with CE 3624 (thienyl) showing distinct activity from CE 3598 (furyl) [1]. The 5‑chloro substitution on the furan therefore defines a unique pharmacophoric point that cannot be replicated by either analog.
| Evidence Dimension | Heteroaryl ketone substituent identity |
|---|---|
| Target Compound Data | 5-Chloro-2-furyl ketone (CAS 64046-44-2) |
| Comparator Or Baseline | CE 3598 (2-furyl ketone) and CE 3624 / tienilic acid (2-thienyl ketone) |
| Quantified Difference | Presence of chlorine (Cl) at furan 5‑position vs. hydrogen (H) in CE 3598; oxygen heterocycle vs. sulfur heterocycle and chlorine vs. hydrogen in CE 3624 |
| Conditions | Structural analysis based on patent disclosure; patent covers compounds of formula where R = 2-furyl keto, 2-thienyl keto, or 2-(5-methyl thienyl) keto |
Why This Matters
The chlorine substituent alters the electronic and steric properties of the heteroaryl ring, which in the thiophene series (tienilic acid) is known to influence cytochrome P450 metabolism and hepatotoxic potential; selecting the specific chlorofuran analog is essential for structure‑toxicity relationship studies.
- [1] U.S. Patent No. 3,969,529. Phenoxyacetic acid derivatives as diuretic agents. Issued July 13, 1976. View Source
